molecular formula C7H12N2O2 B13958399 4-Hydroxy-3-methyl-4-propyl-1H-pyrazol-5(4H)-one

4-Hydroxy-3-methyl-4-propyl-1H-pyrazol-5(4H)-one

Cat. No.: B13958399
M. Wt: 156.18 g/mol
InChI Key: KSKFLZQTHZKLAV-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with a β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring .

Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions, including the use of catalysts and controlled temperatures. The process may involve continuous flow reactors to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis, have also been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and functionalized pyrazole compounds .

Scientific Research Applications

4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and inflammation.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an analgesic and antipyretic agent.

    4-Hydroxy-2-quinolones: Known for their antimicrobial activities.

Uniqueness: 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its propyl and hydroxy substituents provide distinct properties compared to other pyrazolone derivatives .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-hydroxy-3-methyl-4-propyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-3-4-7(11)5(2)8-9-6(7)10/h11H,3-4H2,1-2H3,(H,9,10)

InChI Key

KSKFLZQTHZKLAV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=NNC1=O)C)O

Origin of Product

United States

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